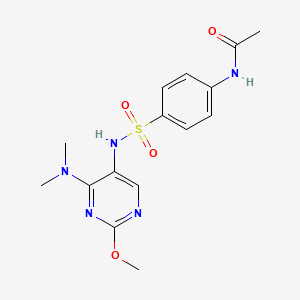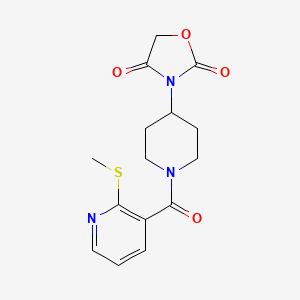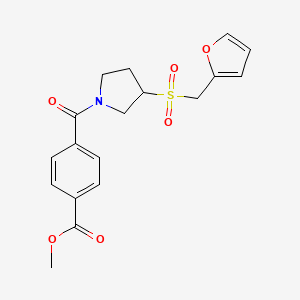
N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide is a compound with a unique chemical structure, making it an interesting subject for research in various fields including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps. The initial step usually includes the synthesis of 4-(dimethylamino)-2-methoxypyrimidine. This is followed by sulfonation to obtain 4-(dimethylamino)-2-methoxypyrimidin-5-yl sulfonic acid, which is then reacted with phenylamine to form the desired intermediate. The final step involves acetylation to produce this compound.
Industrial Production Methods
For industrial production, the same synthetic route is often used, albeit optimized for large-scale production. This includes the use of robust reaction conditions, efficient catalysts, and scalable purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, where the dimethylamino group is particularly susceptible.
Reduction: Reduction can occur at the sulfonamide linkage.
Substitution: N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution and strong bases like sodium hydride for nucleophilic substitution.
Major Products Formed
Oxidation: The main products are often N-oxide derivatives.
Reduction: Produces reduced sulfonamides.
Substitution: Substituted phenylacetamide derivatives.
Aplicaciones Científicas De Investigación
N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide finds applications in:
Chemistry: As a precursor in the synthesis of more complex molecules.
Biology: Used in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Employed in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide exerts its effects involves:
Molecular Targets: It interacts with proteins and enzymes, modifying their activity.
Pathways: It may inhibit enzymatic pathways critical for bacterial cell wall synthesis or cancer cell proliferation.
Comparación Con Compuestos Similares
Compared to other sulfonamide derivatives, N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide stands out due to its enhanced activity and selectivity. Similar compounds include:
Sulfanilamide
Sulfamethoxazole
Sulfadiazine
Sulfisoxazole
This compound is unique due to its specific substitutions that enhance its chemical and biological properties.
Propiedades
IUPAC Name |
N-[4-[[4-(dimethylamino)-2-methoxypyrimidin-5-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c1-10(21)17-11-5-7-12(8-6-11)25(22,23)19-13-9-16-15(24-4)18-14(13)20(2)3/h5-9,19H,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTSTOIKLLXUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2904470.png)


![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2904476.png)
![3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2904477.png)
![2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl propanoate](/img/structure/B2904478.png)

![Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B2904482.png)
![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)





